(1,3-benzodioxol-5-yloxy)acetonitrile
Description
Historical Context and Structural Significance of Benzodioxole Derivatives
The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a heterocyclic chemical structure where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This structural motif is prevalent in a vast array of naturally occurring compounds, most notably in constituents of sesame oil, which led to the discovery of their ability to synergize the action of pyrethrum insecticides. chemicalbook.com This discovery marked the beginning of extensive research into benzodioxole derivatives as insecticide synergists.
Structurally, the 1,3-benzodioxole ring is characterized by a high degree of aromaticity, which contributes to its stability. chemicalbook.com The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating electrophilic substitution reactions and making it a valuable component in organic synthesis. chemicalbook.com
In the realm of medicinal chemistry, benzodioxole derivatives are investigated for a wide range of potential therapeutic properties. chemicalbook.com They serve as crucial precursors or intermediates in the synthesis of more complex pharmaceutical agents. chemicalbook.com Research has explored their use in developing treatments for various conditions, with studies indicating potential anti-inflammatory, neuroprotective, and anti-tumor effects. chemicalbook.comnih.gov For instance, certain derivatives have been conjugated with arsenicals to enhance their anti-tumor efficacy. nih.gov The benzodioxole structure is also found in innovative drugs designed to act as small molecule chaperones, correcting protein folding defects. enamine.net Furthermore, these derivatives are significant in the fragrance industry, valued for their unique aromatic qualities. chemicalbook.com
Academic Importance of Acetonitrile-Containing Organic Compounds
Acetonitrile (B52724) (CH₃CN), the simplest organic nitrile, is a cornerstone of modern chemical research and industry. fishersci.com First prepared in 1847, it is a colorless, polar aprotic solvent with a convenient liquid range and a high dielectric constant. fishersci.comwikipedia.org Its miscibility with water and a wide range of organic solvents makes it exceptionally versatile. fishersci.comwikipedia.org
In academic and industrial laboratories, acetonitrile is extensively used as a solvent for a multitude of chemical reactions, including the synthesis of pharmaceuticals and other organic compounds. mdpi.comlabproinc.com Its low viscosity, low chemical reactivity, and UV transparency make it a preferred mobile phase in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). fishersci.comwikipedia.org
Beyond its role as a solvent, acetonitrile is a valuable C2 building block and an important intermediate in organic synthesis. mdpi.com It often serves as a source of nitrogen for the preparation of nitrogen-containing compounds, such as amides and various heterocycles like oxazoles. mdpi.com The nitrile group (–C≡N) is a key functional group that can be transformed into amines, carboxylic acids, and other functionalities, making acetonitrile a versatile synthon in the construction of complex molecules. mdpi.comlabproinc.com
Overview of Current Research Domains Pertaining to (1,3-Benzodioxol-5-yloxy)acetonitrile
While the parent structures of benzodioxole and acetonitrile are well-documented, dedicated research focusing exclusively on this compound is less prevalent in the current chemical literature. The compound is primarily recognized as a chemical intermediate or building block, available from various chemical suppliers. hit2lead.com Its scientific exploration is largely contextualized by the broader research into molecules that share its core structural features.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₉H₇NO₃ | 177.16 | Contains benzodioxole, ether, and nitrile groups. |
| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | Core heterocyclic structure. chemicalbook.com |
| Acetonitrile | C₂H₃N | 41.05 | Simplest organic nitrile, polar aprotic solvent. wikipedia.orglabproinc.com |
| 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | C₉H₅F₂NO₂ | 199.13 | A fluorinated analogue. nih.gov |
The academic interest in this compound stems from the combination of its three key structural elements: the benzodioxole ring system, the nitrile group, and the ether linkage. This unique arrangement provides a compelling rationale for further investigation for several reasons:
Scaffold for Medicinal Chemistry: The benzodioxole moiety is a well-established pharmacophore found in numerous biologically active molecules. enamine.netnih.gov The addition of the cyano-methyl ether group at the 5-position creates a novel scaffold that can be further elaborated to generate libraries of compounds for screening against various biological targets. Derivatives of the benzodioxole core are being explored as kinase inhibitors for cancer therapy and as agents for promoting root growth in plants. nih.govfrontiersin.org
Synthetic Versatility: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for the straightforward introduction of other functionalities, making this compound a useful intermediate for synthesizing more complex target molecules.
Novel Building Block: The combination of the rigid, electron-rich benzodioxole ring with the flexible and reactive cyanomethyl ether side chain presents a unique building block for materials science and organic synthesis. The ether linkage provides a specific geometry and polarity that could influence the properties of larger molecules constructed from this unit.
Despite the clear potential of this compound, a review of the existing scientific literature reveals several significant research gaps:
Limited Synthesis and Reactivity Data: While general methods for the synthesis of aryl ethers and nitriles exist, detailed studies optimizing the synthesis of this compound specifically are scarce. Furthermore, there is a lack of comprehensive studies exploring its chemical reactivity, including the transformation of the nitrile group in the context of the benzodioxole ring system.
Unexplored Biological Profile: There is a notable absence of published research on the biological activities of this compound itself. Its potential as a bioactive compound has not been systematically evaluated. While related benzodioxole derivatives have shown promise in various therapeutic areas, the specific contribution of the cyanomethyl ether substituent is unknown. nih.govmdpi.com
Lack of Application-Focused Research: The potential applications of this compound, whether as a precursor in fine chemical synthesis, a component in materials science, or a lead structure in drug discovery, remain largely theoretical. Focused research is needed to translate its structural potential into practical applications. For example, while fluorinated benzodioxole acetonitriles are known, the properties and applications of the non-fluorinated parent compound are not well-defined. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUHSPBSQPZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Phytochemical Investigations of 1,3 Benzodioxol 5 Yloxy Acetonitrile
Identification and Isolation from Natural Sources
The identification and isolation of a target compound from a complex plant matrix rely on a combination of advanced chromatographic and spectroscopic techniques.
Detection in Plant Extracts via Advanced Chromatographic Techniques
The initial detection of (1,3-benzodioxol-5-yloxy)acetonitrile in a plant extract would likely be achieved through high-resolution separation techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC is a primary tool for the analysis of semi-polar to polar compounds in plant extracts. A reverse-phase HPLC (RP-HPLC) method would be suitable for the separation of this compound. The separation is typically performed on a C18 column, which separates compounds based on their hydrophobicity.
A gradient elution system, commonly using a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724), allows for the efficient separation of compounds with varying polarities from a complex extract. Detection can be achieved using a Diode Array Detector (DAD), which provides ultraviolet (UV) spectra for preliminary identification, or a Mass Spectrometer (MS) for more definitive structural information.
Hypothetical HPLC-DAD Analysis Data for this compound
| Parameter | Value | Description |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | A standard reverse-phase column for separating compounds based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting less polar compounds. |
| Gradient | 5% to 95% B over 30 minutes | A gradual increase in the organic solvent concentration to elute compounds across a polarity range. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |
| Detection | DAD at 280 nm | Wavelength at which the benzodioxole chromophore is expected to absorb UV light. |
| Hypothetical Retention Time | 15.2 min | The time at which the compound would elute under these conditions. |
| Hypothetical UV λmax | 235 nm, 285 nm | The wavelengths of maximum UV absorbance, characteristic of the benzodioxole ring system. |
For volatile or semi-volatile compounds, GC-MS is a powerful technique for identification. The sample is vaporized and separated based on boiling point and polarity on a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of fragment ions, which is crucial for structural elucidation.
The identification of this compound would be confirmed by matching its mass spectrum with a reference standard or by interpreting its fragmentation pattern. Key fragments would likely include the stable benzodioxole cation and fragments corresponding to the loss of the acetonitrile group.
Hypothetical GC-MS Fragmentation Data for this compound
| Parameter | Value | Description |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250°C | Temperature at which the sample is vaporized. |
| Oven Program | 60°C to 280°C at 10°C/min | A temperature gradient to separate compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Hypothetical Retention Time | 12.5 min | The time at which the compound elutes from the GC column. |
| Hypothetical Molecular Ion [M]⁺ | m/z 177 | The mass-to-charge ratio corresponding to the intact molecule. |
| Hypothetical Key Fragments | m/z 137, m/z 121, m/z 65 | Characteristic fragments resulting from the cleavage of the molecule, such as the loss of the cyanomethyl group (-CH₂CN) and fragmentation of the benzodioxole ring. |
Extraction and Purification Protocols for Natural Isolates
Should this compound be found in a natural source, a multi-step protocol would be employed for its extraction and purification.
Extraction: The dried and powdered plant material would first be subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract containing a wide range of secondary metabolites.
Solvent Partitioning: The crude extract would then be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane (B109758), and ethyl acetate. This step separates compounds into different fractions based on their solubility and polarity. The target compound, being of intermediate polarity, would likely be found in the dichloromethane or ethyl acetate fraction.
Chromatographic Purification: The enriched fraction would undergo further purification using column chromatography with silica gel or other stationary phases. Fractions containing the target compound would be identified by thin-layer chromatography (TLC).
Final Purification: The final step would involve preparative or semi-preparative HPLC to isolate the compound to a high degree of purity ( >95%). The purity of the final isolate would be confirmed by analytical HPLC and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
Biosynthetic Pathways and Precursor Analysis (Hypothetical)
As this compound is not a known natural product, its biosynthetic pathway remains hypothetical. However, a plausible pathway can be proposed based on established enzymatic reactions in plant secondary metabolism. The pathway would likely involve the formation of the core 1,3-benzodioxole (B145889) structure, followed by the attachment and modification of the side chain to form the yloxy-acetonitrile moiety. A likely precursor for the benzodioxole ring is sesamol (B190485) (1,3-benzodioxol-5-ol), a known natural product.
Enzymatic Transformations Leading to the Compound
The formation of this compound from a precursor like sesamol would require a series of specific enzymatic transformations.
Formation of an Ether Linkage: The phenolic hydroxyl group of sesamol would first need to be linked to a two-carbon unit. This could be catalyzed by an O-glucosyltransferase to attach a glucose molecule, which is then enzymatically modified and cleaved to leave a two-carbon side chain. Alternatively, an O-methyltransferase-like enzyme could potentially catalyze the addition of a two-carbon chain from a suitable donor molecule.
Oxidation and Aldoxime Formation: The terminal carbon of the two-carbon side chain would need to be converted into a nitrile. In plants, nitrile groups are often formed from amino acids or via the modification of other functional groups. A common pathway involves the conversion of an amino acid to an aldoxime, a reaction often catalyzed by cytochrome P450 enzymes (CYPs) from the CYP79 family. sdu.edu.cn
Dehydration to Nitrile: The final step would be the dehydration of the aldoxime intermediate to form the nitrile group. This reaction is typically catalyzed by another class of cytochrome P450 enzymes (often from the CYP71 family) or by aldoxime dehydratases. sdu.edu.cnnih.gov These enzymes facilitate the elimination of a water molecule from the aldoxime to yield the corresponding nitrile. sdu.edu.cn
This proposed pathway is speculative and serves as a biochemical framework for how such a molecule could theoretically be synthesized in a plant system.
Research Findings on this compound Remain Elusive in Scientific Literature
An extensive review of available scientific literature reveals a significant gap in the documentation regarding the natural occurrence and metabolic processes of the chemical compound this compound. Despite targeted searches for its presence in phytochemical investigations and studies on its metabolic flux and regulation in producing organisms, no specific data or research findings were uncovered.
The compound, identified by its unique chemical structure, does not appear in published studies focusing on the isolation and identification of natural products from plant species or other organisms. Consequently, there is no information available concerning the metabolic pathways that might lead to its synthesis in a biological system. Research into the enzymes, genetic regulation, and metabolic flux associated with its potential biosynthesis is also absent from the current body of scientific knowledge.
While the broader class of 1,3-benzodioxole derivatives is known to occur in nature and has been the subject of various studies, information pertaining specifically to this compound is limited to its synthesis and chemical properties in laboratory settings. The lack of data on its natural occurrence suggests that it may be a synthetic compound not found in nature, or its presence has yet to be discovered and reported.
Further phytochemical and biosynthetic research would be necessary to determine if this compound exists as a natural product and to elucidate the metabolic processes involved in its formation. At present, the scientific community has not published any such findings.
Synthetic Methodologies and Strategic Approaches to 1,3 Benzodioxol 5 Yloxy Acetonitrile
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking key chemical bonds, a process known as disconnection. amazonaws.comlkouniv.ac.in This method provides a logical framework for designing a synthetic pathway.
Disconnection Strategies for the Acetonitrile (B52724) Moiety
The structure of (1,3-benzodioxol-5-yloxy)acetonitrile features an ether linkage and a nitrile group. The most logical disconnections focus on the bonds forming the ether and the attachment of the nitrile.
C-O Ether Bond Disconnection: A primary disconnection strategy involves cleaving the bond between the aryloxy group and the acetonitrile moiety (Ar-O–CH₂CN). youtube.com This is a reliable approach as it corresponds to the reverse of a well-established reaction, the Williamson ether synthesis. youtube.com This disconnection yields two synthons: a (1,3-benzodioxol-5-yl)oxy anion and a ⁺CH₂CN cation.
C-C Bond Disconnection: An alternative, though often less common, disconnection breaks the carbon-carbon bond between the methylene (B1212753) group and the nitrile (Ar-OCH₂–CN). This generates a (1,3-benzodioxol-5-yloxy)methyl synthon and a cyanide anion synthon.
The following table outlines these disconnection strategies and their corresponding synthetic equivalents, which are the real chemical reagents used to perform the synthesis.
| Disconnection | Bond Cleaved | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 | Corresponding Reaction |
| Strategy 1 | Aryl Ether C-O | (1,3-benzodioxol-5-yl)O⁻ | Sesamol (B190485) (1,3-benzodioxol-5-ol) | ⁺CH₂CN | Haloacetonitrile (e.g., BrCH₂CN, ClCH₂CN) | Williamson Ether Synthesis |
| Strategy 2 | C-C | (1,3-benzodioxol-5-yloxy)CH₂⁺ | (1,3-benzodioxol-5-yloxy)methyl halide | ⁻CN | Sodium or Potassium Cyanide (NaCN, KCN) | Nucleophilic Substitution |
Approaches to the 1,3-Benzodioxole (B145889) Core
The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a crucial structural feature. chemicalbook.com Its synthesis typically begins with catechol (1,2-dihydroxybenzene).
Established methods for forming the dioxole ring include:
Condensation with Dihalomethanes: Reacting catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a strong base.
Condensation with Aldehydes/Ketones: An acid-catalyzed condensation of catechol with an aldehyde or ketone. google.com For the unsubstituted 1,3-benzodioxole ring, formaldehyde (B43269) or its equivalents are used. A patented method describes the use of a carbon-based solid acid as a highly selective catalyst for this transformation, achieving high conversion rates. google.com
Established Chemical Synthesis Routes
Based on the retrosynthetic analysis, the most direct and common synthesis of this compound involves the Williamson ether synthesis, starting from sesamol.
Exploration of Diverse Starting Materials and Reagents
The primary synthesis route involves the Sₙ2 reaction between the phenolate (B1203915) of sesamol and a haloacetonitrile. This method allows for variations in the base, solvent, and the specific halogen on the acetonitrile reagent.
Starting Materials:
Sesamol (1,3-benzodioxol-5-ol): The key starting material, providing the core benzodioxole structure with the necessary hydroxyl group for etherification.
Haloacetonitrile: Chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (B46782) (BrCH₂CN) serve as the electrophile, providing the cyanomethyl group. Bromoacetonitrile is generally more reactive than chloroacetonitrile.
Reagents:
Bases: A base is required to deprotonate the phenolic hydroxyl group of sesamol to form the more nucleophilic phenoxide anion. The choice of base can significantly impact reaction efficiency.
The table below details the common reagents used in this synthesis.
| Reagent Type | Examples | Role in Reaction |
| Benzodioxole Source | Sesamol | Nucleophile precursor |
| Acetonitrile Source | Chloroacetonitrile, Bromoacetonitrile | Electrophile |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (B78521) (NaOH), Cesium Carbonate (Cs₂CO₃) | Deprotonates the phenol (B47542) to form the active nucleophile |
| Solvent | Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Provides the medium for the reaction, influences reaction rate and solubility |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing product yield and minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not widely published, analogies can be drawn from similar aryl ether syntheses.
For instance, in a study on a base-catalyzed intramolecular cyclization in acetonitrile, various bases were tested. researchgate.net The results demonstrated that while common bases like potassium hydroxide (KOH) were effective, cesium carbonate (Cs₂CO₃) provided a quantitative yield. researchgate.net This was attributed to its stronger basicity and better solubility in the acetonitrile solvent. researchgate.net
Table: Optimization of Base in a Model Reaction in Acetonitrile at 60 °C researchgate.net This table is based on an analogous base-catalyzed reaction and serves as an illustrative example for optimization principles.
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | KOH | 89 |
| 2 | NaOH | - |
| 3 | Na₂CO₃ | Poor |
| 4 | K₂CO₃ | Poor |
This data suggests that for the synthesis of this compound, a screening of bases, including alkali metal carbonates, would be a prudent optimization step, with Cs₂CO₃ being a promising candidate for achieving high yields.
The Williamson ether synthesis is a classic Sₙ2 reaction, and its rate is highly dependent on the solvent. Polar aprotic solvents are generally preferred because they can solvate the counter-ion of the base (e.g., K⁺, Na⁺) while leaving the nucleophilic phenoxide anion relatively unsolvated and thus more reactive.
Acetonitrile is a commonly used solvent for such reactions. mdpi.com Its properties, such as being a polar aprotic solvent with a high dielectric constant, facilitate the dissociation of ion pairs and can accelerate the rate of Sₙ2 reactions. mdpi.com
Table: Properties of Common Solvents for Aryl Ether Synthesis
| Solvent | Formula | Type | Dielectric Constant (ε) | Properties and Role in Synthesis |
|---|---|---|---|---|
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | Excellent for Sₙ2 reactions; dissolves many organic salts and starting materials. mdpi.com |
| Acetone | C₃H₆O | Polar Aprotic | 21 | Good solvent, but its lower boiling point may require longer reaction times or sealed vessel conditions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 37 | High boiling point allows for a wide range of reaction temperatures; excellent at dissolving salts. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47 | Very polar and high boiling; strongly accelerates Sₙ2 reactions but can be difficult to remove post-reaction. |
| Ethanol | C₂H₅OH | Polar Protic | 24.5 | Generally avoided as it can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction. |
The selection of an appropriate solvent is a balance between reaction efficiency, solubility of reagents, and practical considerations such as boiling point and ease of removal during workup. weebly.com For the synthesis of this compound, acetonitrile or DMF are typically effective choices.
Temperature and Pressure Influence on Reaction Kinetics
The kinetics of the Williamson ether synthesis for producing this compound are significantly influenced by temperature. While specific kinetic data for this exact transformation is not extensively detailed in publicly accessible literature, the principles governing the O-alkylation of phenols are well-established and directly applicable.
Temperature is a critical parameter that dictates the reaction rate and the regioselectivity of the alkylation. The primary reaction is the desired O-alkylation, but a competing reaction, C-alkylation, can occur where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. rsc.org The balance between these two pathways is often temperature-dependent. rsc.orgnih.gov Generally, an increase in temperature accelerates the reaction rate for both O- and C-alkylation. However, the activation energies for these competing pathways can differ, meaning a carefully selected temperature is crucial for maximizing the yield of the desired O-alkylated product, this compound. researchgate.net
In related vapor-phase catalytic O-alkylation of phenol, temperature has been shown to be a key factor in optimizing both conversion and selectivity. mdpi.com For instance, studies on similar systems show that an optimal temperature exists; temperatures below this optimum result in slow and incomplete reactions, while excessively high temperatures can promote side reactions and product degradation. mdpi.com In microwave-assisted Williamson ether syntheses, temperature optimization is a key goal, with one study on a related ether synthesis identifying an optimal temperature of 123°C for maximizing yield and purity in a very short reaction time. sacredheart.edu
The influence of pressure on the Williamson ether synthesis of this compound is generally considered minimal under standard laboratory conditions. These reactions are typically conducted in the liquid phase at atmospheric pressure. Pressure does not usually feature as a primary variable for optimization unless employing highly volatile reagents or operating under supercritical conditions, which is not typical for this class of synthesis.
Development of Novel and Sustainable Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of this compound, this translates into exploring greener reaction media, alternative energy sources, and advanced catalytic systems.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. Key advancements in this area involve the use of alternative energy sources like microwave and ultrasound irradiation, which stand in contrast to conventional heating methods.
Microwave-assisted synthesis has emerged as a powerful tool in green organic chemistry. tsijournals.com For Williamson ether syntheses, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher product yields and purity. sacredheart.edutsijournals.comorgchemres.org This efficiency gain is attributed to the direct and rapid heating of the reaction mixture, which minimizes the formation of side products. sacredheart.edu
Ultrasound-assisted synthesis, or sonochemistry, is another energy-efficient technique that aligns with green chemistry principles. mdpi.com The application of high-frequency sound waves can accelerate reaction rates through acoustic cavitation. nih.govorientjchem.org This method has been successfully applied to synthesize various nitrile-containing compounds, offering significantly enhanced reaction rates and high yields at ambient temperatures, thereby increasing energy efficiency compared to classical protocols. nih.govscielo.br
Furthermore, developing solvent-free reaction conditions represents a significant step towards a greener synthesis. daneshyari.com Performing the reaction by grinding the solid reactants (sesamol, a base like potassium carbonate, and the haloacetonitrile) can lead to excellent yields at room temperature, completely avoiding the environmental pollution and hazards associated with organic solvents. daneshyari.com When a solvent is necessary, the use of water is a prime green alternative. mdpi.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Ether Synthesis
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
|---|---|---|---|
| Reaction Time | Hours (e.g., 60-70 mins) sacredheart.edu | Minutes (e.g., 3-5 mins) sacredheart.edutsijournals.com | Minutes (e.g., 5-30 mins) nih.govscielo.br |
| Energy Input | High (prolonged heating) | Low (rapid, targeted heating) tsijournals.com | Low (high energy efficiency) mdpi.com |
| Product Yield | Moderate to Good | Good to Excellent tsijournals.com | Excellent nih.gov |
| Side Products | Potential for more side products due to long reaction times | Often higher purity, fewer side products tsijournals.com | High purity, clean reactions scielo.br |
| Solvent Use | Often requires organic solvents | Can be performed in minimal or no solvent orgchemres.org | Can be performed in green solvents like water mdpi.com |
Catalytic Approaches to Improve Efficiency
Catalysis is at the heart of improving the efficiency and sustainability of the Williamson ether synthesis. For producing this compound, phase-transfer catalysis (PTC) is a particularly effective and widely adopted approach.
Phase-transfer catalysts facilitate the transfer of the phenoxide anion (formed by deprotonating sesamol with a mild, inorganic base like potassium carbonate) from the solid or aqueous phase into the organic phase where the haloacetonitrile resides. This circumvents the need for strong, hazardous, and moisture-sensitive bases like sodium hydride (NaH), which generate flammable hydrogen gas as a byproduct. youtube.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common and effective phase-transfer catalysts for this purpose. sacredheart.edunih.gov The use of PTC not only makes the reaction safer and easier to handle but also often accelerates the reaction rate and improves yields under mild conditions. daneshyari.com
Recent research also explores the design of novel, highly efficient catalysts. This includes the development of unique catalytic systems like cyclopeptoids, which have been tested as phase-transfer catalysts for related alkylation reactions. researchgate.net While solid acid catalysts have been used for O-alkylation, they are typically employed in high-temperature, vapor-phase reactions which may not be suitable for the specific synthesis of this compound. mdpi.com The primary catalytic route for efficient, mild, and green synthesis remains phase-transfer catalysis, which aligns perfectly with the objectives of sustainable chemical production.
Chemical Reactivity and Mechanistic Studies of 1,3 Benzodioxol 5 Yloxy Acetonitrile
Reactions Involving the Acetonitrile (B52724) Functional Group
The acetonitrile moiety (-CH₂CN) is a versatile functional group capable of undergoing a variety of transformations, primarily centered around the reactivity of the carbon-nitrogen triple bond and the acidity of the α-protons.
Nucleophilic Additions and Substitutions
In a general sense, strong nucleophiles can add across the carbon-nitrogen triple bond. For example, Grignard reagents could potentially react with the nitrile to form ketones after hydrolysis of the intermediate imine. However, the conditions for such reactions would need to be carefully controlled to avoid competing reactions with other parts of the molecule.
Hydrolysis and Related Transformations
The hydrolysis of nitriles is a well-established transformation that converts them into carboxylic acids or amides as intermediates. researchgate.netwikipedia.org This reaction can be catalyzed by either acid or base. chemistrysteps.com
Under acidic conditions, the nitrile nitrogen is first protonated, which activates the nitrile carbon toward nucleophilic attack by water. researchgate.net A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, (1,3-benzodioxol-5-yloxy)acetic acid, and an ammonium (B1175870) salt. wikipedia.orgresearchgate.net
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the nitrile nitrogen.
Nucleophilic attack by water on the nitrile carbon.
Deprotonation to form a neutral imidic acid tautomer.
Tautomerization to the more stable amide.
Protonation of the amide carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer and elimination of ammonia (B1221849) to yield the carboxylic acid.
Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt. chemistrysteps.com Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product. viu.ca
Base-Catalyzed Hydrolysis Mechanism:
Nucleophilic attack by hydroxide ion on the nitrile carbon.
Protonation of the resulting anion by water to form an imidic acid.
Tautomerization to the amide.
Nucleophilic addition of hydroxide to the amide carbonyl.
Elimination of the amide anion.
Deprotonation of the carboxylic acid to form a carboxylate salt.
The general scheme for the hydrolysis is presented in the table below.
| Reaction Type | Reagents | Intermediate | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | (1,3-Benzodioxol-5-yloxy)acetamide | (1,3-Benzodioxol-5-yloxy)acetic acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | (1,3-Benzodioxol-5-yloxy)acetamide | (1,3-Benzodioxol-5-yloxy)acetic acid |
Transformations of the 1,3-Benzodioxole (B145889) Ring System
The 1,3-benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms. worldresearchersassociations.com This makes it susceptible to electrophilic aromatic substitution reactions. The ether-linked acetonitrile substituent will also influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitutions
The 1,3-benzodioxole ring system generally directs incoming electrophiles to the positions ortho and para to the oxygen atoms. In (1,3-benzodioxol-5-yloxy)acetonitrile, the ether oxygen further activates the ring. The directing effects of the existing substituents will determine the position of further substitution. The -OCH₂CN group is an ortho, para-director. Given the substitution pattern, the most likely positions for electrophilic attack are the 6- and 4-positions of the benzodioxole ring.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For activated rings like 1,3-benzodioxole, milder conditions may be necessary to avoid over-reaction or oxidative degradation. ias.ac.in
Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst. The high electron density of the benzodioxole ring may allow for halogenation even without a catalyst.
Friedel-Crafts Reactions: These reactions involve the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgbyjus.com Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid like AlCl₃, is generally more controlled than alkylation for activated rings. sigmaaldrich.comorganic-chemistry.org
The expected major products for these reactions on this compound are summarized below, although experimental verification is needed.
| Reaction | Reagent(s) | Probable Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-(1,3-benzodioxol-5-yloxy)acetonitrile |
| Bromination | Br₂, FeBr₃ | 6-Bromo-(1,3-benzodioxol-5-yloxy)acetonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-(1,3-benzodioxol-5-yloxy)acetonitrile |
Ring-Opening and Rearrangement Reactions
The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening under certain conditions. Cleavage of the methylenedioxy bridge can be achieved with strong Lewis acids or under vigorous hydrogenolysis conditions. For instance, treatment with reagents like boron trichloride (B1173362) (BCl₃) can cleave the ether linkages to form a catechol derivative.
Selective hydrogenolysis of the aromatic carbon-oxygen bonds in aryl ethers is a challenging transformation but can be achieved with specific catalytic systems, such as nickel-carbene complexes. nih.gov Such a reaction on this compound could potentially lead to the cleavage of the ether bond or the opening of the dioxole ring, though specific studies on this substrate are not reported.
Rearrangement reactions of the 1,3-benzodioxole system itself are not common. However, the presence of various functional groups could lead to more complex molecular rearrangements under specific, often harsh, reaction conditions.
Mechanistic Investigations of Complex Reactions
Detailed mechanistic studies on complex reactions involving this compound are not available in the surveyed literature. However, understanding the mechanisms of reactions involving its constituent parts can provide insight. For example, the mechanism of acid-catalyzed hydrolysis of esters is well-studied and proceeds through a tetrahedral intermediate. chemguide.co.uklibretexts.orgucoz.comchemistnotes.comyoutube.com Similarly, the mechanisms of electrophilic aromatic substitution reactions are fundamental concepts in organic chemistry. wikipedia.org
In multifunctional molecules like this compound, the investigation of complex reactions would require careful analysis to distinguish between the reactivity of the different functional groups. For instance, in a reaction involving both a nucleophile and an electrophile, competition between attack at the nitrile carbon and substitution on the aromatic ring would need to be mechanistically elucidated. Such studies would likely employ kinetic analysis, isotopic labeling, and computational modeling to map the reaction pathways and identify key intermediates and transition states.
Reaction Pathway Elucidation through Intermediate Characterization
The elucidation of reaction pathways for this compound has been primarily investigated through the synthesis of related compounds, where the benzodioxole ring system plays a critical role. While direct intermediate characterization for the title compound is not extensively documented in publicly available literature, analogous reactions provide insight into its potential reactive intermediates.
For instance, in the synthesis of 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, a structurally related compound, the reaction proceeds via a Claisen condensation mechanism. chemicalbook.com In this reaction, the enolate of acetonitrile attacks the ester group of methyl 1,3-benzodioxole-5-carboxylate. This suggests that the nitrile group in this compound can be activated to participate in nucleophilic additions or condensations under appropriate basic conditions.
Furthermore, studies on the reactions of similar benzodioxole derivatives often point to the stability of the benzodioxole ring, which tends to remain intact during many chemical transformations. However, the ether linkage in this compound presents a potential site for cleavage under harsh acidic or reductive conditions, which could lead to the formation of sesamol (B190485) and a derivative of acetonitrile as intermediates or side products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in identifying such transient species in related systems.
Kinetic Studies and Rate Law Determinations
Detailed kinetic studies and rate law determinations for reactions involving this compound are not widely reported. However, understanding the kinetics of its formation and subsequent reactions is essential for optimizing synthetic protocols.
The synthesis of related benzodioxole derivatives often involves reactions where the rate is dependent on the concentration of both the substrate and the reagent. For example, in the formation of 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, the reaction rate is influenced by the strength and concentration of the base used to generate the acetonitrile enolate, as well as the temperature of the reaction. chemicalbook.com A typical reaction might follow second-order kinetics, being first order in both the enolate and the ester.
Table 1: Hypothetical Kinetic Data for a Reaction Involving a Benzodioxole Derivative
| Experiment | [Substrate] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |
This table represents hypothetical data for a second-order reaction, illustrating how kinetic data would be presented. Actual kinetic data for this compound is not available.
For this compound, it can be postulated that reactions involving the nitrile group, such as hydrolysis or reduction, would exhibit kinetics dependent on the concentration of the acid/base catalyst or the reducing agent, respectively.
Stereochemical Outcomes and Regioselectivity Analysis
The study of stereochemistry and regioselectivity is paramount when a molecule can react to form multiple isomers. In the context of this compound, these aspects become particularly relevant in reactions that introduce new chiral centers or involve addition to the aromatic ring.
While this compound itself is achiral, its reactions can lead to chiral products. For example, the reduction of the nitrile group to a primary amine, followed by reaction with a chiral auxiliary, could result in the formation of diastereomers. The stereochemical outcome would be highly dependent on the nature of the reducing agent and the reaction conditions.
Regioselectivity is a key consideration in reactions such as electrophilic aromatic substitution on the benzodioxole ring. The oxygen atoms of the dioxole ring are activating and ortho-, para-directing. However, the 5-position is already substituted. Therefore, electrophilic attack would be directed to the positions ortho and para to the ether oxygen, which are the 6- and 4-positions of the benzodioxole ring system. The electronic and steric effects of the (yloxy)acetonitrile substituent would influence the precise ratio of the resulting regioisomers.
In the context of related compounds, such as in the synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol, high enantiomeric excess (>99%) was achieved using a biocatalyst, demonstrating that highly stereoselective transformations of the benzodioxole core are possible. nih.gov This highlights the potential for developing stereoselective reactions for derivatives like this compound.
Advanced Spectroscopic and Analytical Characterization of 1,3 Benzodioxol 5 Yloxy Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed molecular map can be constructed.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For derivatives of (1,3-benzodioxol-5-yloxy)acetonitrile, distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the protons of the substituted side chain are expected.
For instance, in related 1,3-benzodioxole (B145889) structures, the aromatic protons typically appear in the range of δ 6.5-7.5 ppm. bldpharm.com The two protons of the methylenedioxy group (-O-CH₂-O-) characteristically resonate as a singlet at approximately δ 5.9-6.0 ppm. bldpharm.com The protons of the acetonitrile (B52724) moiety's methylene group (-O-CH₂-CN) would be expected to appear further downfield due to the deshielding effects of the adjacent oxygen and cyano groups.
In the case of more complex derivatives, such as 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine, the ¹H NMR spectrum would show additional signals corresponding to the piperidine (B6355638) ring and the ethoxy group, with their specific chemical shifts and coupling patterns providing detailed conformational information. aiinmr.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.7 - 6.9 | m |
| -O-CH₂-O- | ~6.0 | s |
| -O-CH₂-CN | ~4.8 | s |
Note: These are predicted values based on the analysis of related structures and general NMR principles. 's' denotes a singlet and 'm' denotes a multiplet.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
For this compound, the spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, the carbons of the ether linkage, and the nitrile carbon. The chemical shift of the nitrile carbon (CN) is typically found in the region of δ 115-125 ppm. np-mrd.orgchemicalbook.com The carbons of the benzodioxole ring would appear in the aromatic region (δ 100-150 ppm), with the methylenedioxy carbon resonating at around δ 101 ppm. Current time information in Crawford County, US.upi.edu
Analysis of derivatives, such as various 1,3-benzodioxole compounds, confirms these characteristic chemical shift ranges. Current time information in Crawford County, US.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 148 - 150 |
| Aromatic C-H | 105 - 120 |
| Aromatic C-C | 142 - 144 |
| -O-CH₂-O- | ~101 |
| -O-CH₂-CN | 65 - 70 |
| CN | 115 - 118 |
Note: These are predicted values based on the analysis of related structures and general NMR principles.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. For a derivative, COSY would confirm the coupling between protons on the aromatic ring and within the substituted side chains.
HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the protons of the -O-CH₂-CN group and the carbons of the benzodioxole ring would confirm the ether linkage.
While specific 2D NMR data for the parent compound is unavailable, the application of these techniques to its derivatives provides a clear blueprint for its structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₇NO₃), the calculated exact mass is 177.0426 g/mol . HRMS analysis of a synthesized sample would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. For example, HRMS has been used to confirm the elemental composition of various 1,3-benzodioxole derivatives. Current time information in Crawford County, US.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation would be expected.
A likely fragmentation pathway would involve the cleavage of the ether bond, leading to the formation of a stable benzodioxol-5-oxy radical or cation. Another common fragmentation would be the loss of the cyanomethyl group (-CH₂CN). The mass spectrum of a derivative, 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, shows characteristic fragments that can be attributed to the cleavage of the piperidine ring and the loss of the benzodioxole moiety, illustrating the typical fragmentation behavior of such compounds. pressbooks.pub
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 177 | [M]⁺ |
| 137 | [M - CH₂CN]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 109 | [C₆H₅O₂]⁺ |
Note: These are predicted fragmentation patterns based on the structure of the compound and general mass spectrometry principles.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are fundamental for identifying functional groups and providing insight into the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent parts. The most prominent and diagnostically useful peaks are predicted based on established group frequencies. For aromatic nitriles, the key nitrile stretch is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com Aryl alkyl ethers are characterized by two strong C-O stretching bands. blogspot.comspectroscopyonline.com
The expected IR absorption bands are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| >3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 2220-2240 | C≡N Stretch | Nitrile | Strong, Sharp |
| ~1610, ~1505, ~1490 | C=C Stretch | Aromatic Ring | Medium |
| ~1445 | CH₂ Scissoring | Methylenedioxy & Methylene | Medium |
| 1250-1270 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1020-1050 | Symmetric C-O-C Stretch | Alkyl Ether & Methylenedioxy | Strong |
| ~930 | O-CH₂-O Stretch | Methylenedioxy | Medium |
| 800-880 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |
Interactive Data Table: Predicted IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| >3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 2220-2240 | C≡N Stretch | Nitrile | Strong, Sharp |
| ~1610, ~1505, ~1490 | C=C Stretch | Aromatic Ring | Medium |
| ~1445 | CH₂ Scissoring | Methylenedioxy & Methylene | Medium |
| 1250-1270 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1020-1050 | Symmetric C-O-C Stretch | Alkyl Ether & Methylenedioxy | Strong |
| ~930 | O-CH₂-O Stretch | Methylenedioxy | Medium |
| 800-880 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy relies on the inelastic scattering of monochromatic light, providing information that is complementary to IR spectroscopy. Vibrations that cause a significant change in molecular polarizability are Raman active. For this compound, the symmetrical vibrations of the aromatic ring and the carbon-nitrogen triple bond are expected to produce strong Raman signals. The nitrile group is a particularly effective Raman scatterer, with a sharp, intense band located in a spectral region with few other signals (2210–2270 cm⁻¹). acs.orgresearchgate.net This makes it a highly useful diagnostic peak.
Key predicted Raman shifts are detailed in the table below.
| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2210-2240 | C≡N Stretch | Nitrile | Strong |
| ~1610 | Ring Breathing Mode | Aromatic Ring | Strong |
| ~1505 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 | C-O-C Stretch | Aryl Ether | Weak |
| ~1000 | Ring Breathing Mode | Aromatic Ring | Medium |
Interactive Data Table: Predicted Raman Shifts
| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2210-2240 | C≡N Stretch | Nitrile | Strong |
| ~1610 | Ring Breathing Mode | Aromatic Ring | Strong |
| ~1505 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 | C-O-C Stretch | Aryl Ether | Weak |
| ~1000 | Ring Breathing Mode | Aromatic Ring | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the oxygen ether and methylenedioxy groups as auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. shimadzu.com
The spectrum is predicted to be similar to that of its precursor, sesamol (B190485), which exhibits a strong absorption maximum around 290-295 nm. This absorption corresponds to a π → π* electronic transition within the benzodioxole ring system. The nitrile group is separated from the aromatic ring by a methylene (-CH₂-) group, preventing direct conjugation and thus having minimal impact on the main absorption bands.
| Predicted λmax (nm) | Electronic Transition | Chromophore | Solvent |
| ~295 | π → π | Benzodioxole Ring | Ethanol/Methanol |
| ~255 | π → π | Benzodioxole Ring | Ethanol/Methanol |
Interactive Data Table: Predicted UV-Vis Absorption
| Predicted λmax (nm) | Electronic Transition | Chromophore | Solvent |
|---|---|---|---|
| ~295 | π → π | Benzodioxole Ring | Ethanol/Methanol |
| ~255 | π → π | Benzodioxole Ring | Ethanol/Methanol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. diamond.ac.ukncsu.edu While a specific crystal structure for this compound is not publicly available, the structural parameters can be inferred from analyses of closely related benzodioxole derivatives.
The 1,3-benzodioxole ring system itself is largely planar, though the five-membered dioxole ring typically adopts a slight "envelope" conformation. In this conformation, the methylene carbon atom deviates slightly from the plane formed by the other four atoms of the ring.
In the solid state, the crystal packing would be governed by intermolecular forces. The planar aromatic rings would likely facilitate π-π stacking interactions, while the polar ether and nitrile functional groups would contribute to dipole-dipole interactions, creating a stable, ordered crystal lattice.
| Structural Feature | Predicted Parameter/Observation | Basis of Prediction |
| Benzodioxole Ring Conformation | Flattened Envelope | Analysis of related structures |
| Dominant Intermolecular Forces | π-π Stacking, Dipole-Dipole | Presence of aromatic ring and polar groups |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for small organic molecules |
Interactive Data Table: Predicted Crystallographic Properties
| Structural Feature | Predicted Parameter/Observation | Basis of Prediction |
|---|---|---|
| Benzodioxole Ring Conformation | Flattened Envelope | Analysis of related structures |
| Dominant Intermolecular Forces | π-π Stacking, Dipole-Dipole | Presence of aromatic ring and polar groups |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for small organic molecules |
Computational and Theoretical Chemistry Studies of 1,3 Benzodioxol 5 Yloxy Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into molecular behavior at the electronic level. These calculations solve approximations of the Schrödinger equation for a given molecule to determine its energy and wavefunction, from which numerous properties can be derived. For molecules like (1,3-benzodioxol-5-yloxy)acetonitrile, which contains the sesamol (B190485) (1,3-benzodioxol) moiety, these methods are particularly useful for understanding the influence of the yloxy-acetonitrile substituent on the electronic nature of the benzodioxole ring system. nih.govacs.orgtandfonline.com
Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular orbitals)
Electronic structure analysis focuses on the distribution of electrons within a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzodioxole (B145889) ring, while the LUMO may be distributed across the acetonitrile (B52724) group and the aromatic system. Computational methods like Density Functional Theory (DFT) are employed to calculate these orbital energies.
Illustrative Data Table: Frontier Molecular Orbital Energies
The following table presents exemplary data that would be obtained from a typical DFT calculation on this compound. These values are for illustrative purposes only.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between LUMO and HOMO |
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. A primary application of DFT is geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to determine its equilibrium geometry. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Optimized Geometric Parameters
This table shows representative optimized geometric parameters for key bonds in this compound, as would be predicted by DFT. These values are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ring)-O(ether) | 1.37 Å |
| Bond Length | O(ether)-CH2 | 1.43 Å |
| Bond Length | C≡N | 1.16 Å |
| Bond Angle | C(ring)-O-CH2 | 118.5° |
| Dihedral Angle | C(ring)-C-O-CH2 | 175.0° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are highly useful for assigning signals in experimentally recorded NMR spectra.
Illustrative Data Table: Predicted Vibrational Frequencies and NMR Shifts
The following table contains exemplary predicted spectroscopic data for this compound. This data is for illustrative purposes to show what a computational study would yield.
| Spectroscopy Type | Parameter | Predicted Value |
| Vibrational (IR) | C≡N stretch | 2255 cm⁻¹ |
| Vibrational (IR) | C-O-C stretch (asymm) | 1250 cm⁻¹ |
| NMR | ¹H Chemical Shift (O-CH₂) | 4.75 ppm |
| NMR | ¹³C Chemical Shift (C≡N) | 117.0 ppm |
| NMR | ¹³C Chemical Shift (O-CH₂) | 65.8 ppm |
Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For conformational analysis, a simplified PES is often created by systematically rotating key dihedral angles and calculating the energy at each point. This mapping reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, the key dihedral angles would be those around the C(ring)-O-CH₂-CN linkage.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While PES mapping is effective for simple rotations, more complex molecules require more sophisticated methods to explore their full conformational space. Molecular Mechanics (MM) is a method that uses classical physics to model molecules. It is computationally less expensive than quantum mechanics, allowing for the simulation of larger systems over longer timescales.
Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing a dynamic view of the molecule's conformational flexibility. nih.gov An MD simulation would show how this compound samples different conformations at a given temperature, providing statistical information about the most populated conformational states. Such simulations are particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance. Computational studies on related natural products like safrole have utilized MD simulations to understand their interactions with proteins. nih.gov
Reaction Pathway Modeling
Reaction pathway modeling is a crucial area of computational chemistry that elucidates the step-by-step process of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, intermediates, and transition states.
Transition State Characterization and Activation Energy Calculations
The characterization of transition states—the highest energy point along the reaction coordinate—is fundamental to understanding reaction kinetics. Computational methods are employed to locate these transient structures and calculate their geometries and vibrational frequencies. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is then determined as the energy difference between the reactants and the transition state.
No specific transition state characterizations or activation energy calculations for reactions involving this compound have been reported in the reviewed literature.
Mechanistic Plausibility Assessment via Computational Methods
Computational methods, such as Density Functional Theory (DFT), are powerful tools for assessing the plausibility of proposed reaction mechanisms. By calculating the energies of all species involved in a reaction pathway, chemists can determine the most energetically favorable route. This analysis provides insights into reaction selectivity and the factors controlling product formation.
A computational assessment of reaction mechanisms involving this compound is not available in the current body of scientific literature.
Intermolecular Interactions and Self-Assembly in Chemical Systems
The study of intermolecular interactions is essential for understanding the condensed-phase behavior of molecules, including their crystal structure and potential for self-assembly. Computational techniques can model non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which govern how molecules recognize and organize themselves into larger aggregates.
There are no specific computational studies on the intermolecular interactions and self-assembly of this compound.
Derivatives and Analogues of 1,3 Benzodioxol 5 Yloxy Acetonitrile: Synthesis and Chemical Utility
Structural Modifications of the Acetonitrile (B52724) Side Chain
The acetonitrile side chain, -O-CH₂-C≡N, offers multiple sites for chemical transformation, primarily at the α-carbon and the nitrile group itself. These modifications are crucial for altering the molecule's steric and electronic properties.
The functionalization of the acetonitrile side chain can be achieved through various organic reactions. The α-carbon to the nitrile group is acidic and can be deprotonated by a suitable base to form a carbanion, which then acts as a nucleophile.
One common strategy involves the alkylation or acylation of this α-carbon. The reaction of unactivated amides, such as N,N-dimethylbenzamide, with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can yield the corresponding benzoylacetonitriles. researchgate.net This method allows for the introduction of a keto group adjacent to the nitrile, transforming the side chain into a β-ketonitrile. A similar approach using Weinreb amides and lithiated acetonitrile (generated with MeLi-LiBr) provides a chemoselective route to functionalized β-oxonitriles. researchgate.net
Another approach is the oxidative C(sp³)–H functionalization. Metal-free methods have been developed for the direct alkylation of acetonitrile with α,α-diaryl allylic alcohols, mediated by tert-butyl peroxybenzoate (TBPB). rsc.org This reaction proceeds through a radical addition and a 1,2-aryl migration, leading to the formation of ketonitriles. rsc.org These strategies highlight the potential for introducing diverse functional groups onto the side chain.
The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, significantly expanding the functional group diversity of the resulting derivatives.
Table 1: Functionalization Reactions of the Acetonitrile Side Chain
| Reaction Type | Reagents | Product Type |
|---|---|---|
| C-H Acylation | Amides, LiHMDS | β-Ketonitriles |
| C-H Alkylation | α,α-Diaryl allylic alcohols, TBPB | Ketonitriles |
| Nitrile Hydrolysis | Acid or Base | Carboxylic Acids, Amides |
Studies on other molecular systems have shown that side-chain modifications significantly influence molecular interactions and biological activity. For instance, in peptide analogues, altering side chains affects receptor affinity and in vivo stability. mdpi.com Similarly, in a series of 1,4-benzodioxan compounds, modifications to the side chain led to a decrease in affinity for α-adrenoreceptors, demonstrating the critical role of the side chain's structure. nih.gov The polarity, symmetry, and conformational flexibility of side chains are known to dictate how polymer chains pack and assemble, which can be extrapolated to understand how derivatives of (1,3-benzodioxol-5-yloxy)acetonitrile might self-assemble or interact with biological targets. nih.gov A change from an arylureine side chain to an arylhydrazone side chain in 1,2,4-oxadiazoles resulted in a significant increase in reaction rates (by a factor of ~10³), underscoring the dramatic effect side chain structure can have on chemical reactivity. rsc.org
Chemical Derivatization of the 1,3-Benzodioxole (B145889) Core
The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. This reactivity allows for the introduction of various substituents, further diversifying the chemical space of this compound derivatives.
The 1,3-benzodioxole system is generally considered to be activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The ether oxygen of the -(O)-CH₂CN side chain and the dioxole oxygens all donate electron density to the aromatic ring, making the reaction with electrophiles faster than that of benzene (B151609). masterorganicchemistry.com These groups are ortho-, para-directing. libretexts.org Given the substitution pattern of this compound, incoming electrophiles would be directed to the positions ortho and para to the ether linkage. The primary positions for substitution are C6 and C4, and to a lesser extent, C7.
Common EAS reactions that can be applied include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. For example, methyl 2-(2H-1,3-benzodioxole-5-yl)acetate has been acylated using chlorobenzoic acid and phosphorus pentoxide. najah.edu
Friedel-Crafts Alkylation: Introduction of an alkyl group, though this reaction is often prone to polyalkylation and rearrangements.
Beyond classical EAS, modern cross-coupling reactions provide powerful tools for derivatization. The Suzuki-Miyaura coupling reaction has been successfully used to synthesize a variety of 1,3-benzodioxole derivatives by coupling a bromo-substituted benzodioxole with various boronic acids in the presence of a palladium catalyst. worldresearchersassociations.comresearchgate.net This allows for the introduction of diverse aryl and heteroaryl substituents onto the benzodioxole core. worldresearchersassociations.comresearchgate.net
Table 2: Electrophilic Aromatic Substitution Reactions on the 1,3-Benzodioxole Core
| Reaction | Typical Reagents | Substituent Introduced |
|---|---|---|
| Bromination | Br₂, FeBr₃ | -Br |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Acylation | RCOCl, AlCl₃ | -COR |
Modification of the five-membered dioxole ring itself represents a more advanced synthetic challenge. Ring expansion and contraction reactions offer pathways to novel heterocyclic systems fused to the benzene ring. wikipedia.org
Ring Expansion: Strategies for ring expansion often involve the formation of a bicyclic intermediate that can rearrange. wikipedia.org For example, the Buchner ring expansion could theoretically convert the benzene ring into a cycloheptatriene, although this is a reaction of the arene rather than the dioxole. wikipedia.org A more relevant strategy might involve the insertion of a carbon atom into the dioxole ring. Reactions of heterocyclic systems with rhodium carbenoids have been shown to induce ring expansion. nih.gov For instance, isoxazoles can be efficiently converted into 4H-1,3-oxazines through this method, proceeding via an isoxazolium ylide intermediate. nih.gov A similar strategy could potentially be applied to the 1,3-benzodioxole ring to generate a 1,4-benzodioxin (B1211060) derivative.
Ring Contraction: Ring contraction strategies often involve skeletal rearrangements. researchgate.net For instance, certain quinoline (B57606) N-oxides can undergo ring expansion followed by a stereochemically retentive re-contraction. researchgate.netresearchgate.net While direct application to the stable 1,3-benzodioxole ring is not straightforward, photochemical methods or oxidative cleavage followed by ring closure could be explored. For example, oxidative cleavage of indoles can lead to ring-opened intermediates that can be reclosed to form different heterocyclic systems like indazoles or benzimidazoles. researchgate.net Such a "skeletal editing" approach could potentially transform the 1,3-benzodioxole into other bicyclic systems.
Exploration of Chemical Space Through Analogue Synthesis
The systematic synthesis of analogues by combining the derivatization strategies for both the acetonitrile side chain and the 1,3-benzodioxole core allows for a thorough exploration of the surrounding chemical space. By varying substituents and functional groups at different positions, a library of compounds with diverse physicochemical properties can be generated.
For example, a synthetic route could begin with an electrophilic substitution on the benzodioxole ring of a precursor like sesamol (B190485), followed by etherification to install the acetonitrile side chain. Alternatively, one could start with this compound and perform aromatic substitutions. Subsequently, the nitrile side chain could be chemically modified. The synthesis of a series of amino-acyl derivatives from safrole (a 1,3-benzodioxole containing natural product) illustrates how a core structure can be elaborated into numerous analogues. researchgate.net Similarly, a multi-step synthesis starting from (6-bromobenzo[d] rsc.orgresearchgate.netdioxol-5-yl)methanol has been used to generate a wide array of triazole-containing benzodioxole derivatives via click chemistry and subsequent Suzuki-Miyaura couplings, showcasing a powerful approach to analogue generation. worldresearchersassociations.com
This combinatorial-like approach, modifying both the core and its appendages, is fundamental in fields like drug discovery, where subtle structural changes can lead to significant differences in biological activity. The resulting analogues of this compound provide a rich collection of molecules for further investigation and application.
Design Principles for Compound Libraries
The design of compound libraries centered around the this compound core is guided by principles aimed at systematically exploring structure-activity relationships (SAR). The primary strategy involves modifying key positions on the molecule to generate a collection of structurally related, yet distinct, analogues.
Another key design principle involves the chemical manipulation of the nitrile group itself. The nitrile can be reduced to a primary amine, which can then be derivatized, or it can participate in cycloaddition reactions to form heterocyclic systems. For instance, the reaction of the nitrile with sodium azide (B81097) can yield a tetrazole ring, introducing a significantly different electronic and structural motif into the molecule.
The benzodioxole ring, while often kept intact for its specific electronic and conformational properties, can also be a point of modification in more advanced library designs. Electrophilic aromatic substitution reactions could introduce substituents onto the aromatic portion of the ring, although this is less common due to the stability of the core structure.
The table below outlines the core strategies used in designing compound libraries from this compound, highlighting the key reactive sites and the resulting class of derivatives.
| Reactive Site | Transformation | Intermediate | Resulting Derivative Class | Purpose of Diversification |
| Nitrile (-CN) | Hydrolysis | (1,3-Benzodioxol-5-yloxy)acetic acid | Amides, Esters | Introduce a wide variety of R-groups to explore SAR. |
| Nitrile (-CN) | Cycloaddition (e.g., with NaN₃) | Tetrazole derivative | Heterocyclic analogues | Introduce bioisosteric replacements for the nitrile or acid group. |
| Nitrile (-CN) | Reduction | Primary Amine | Substituted amines, Ureas | Explore different hydrogen bonding patterns and basicity. |
These principles facilitate the creation of focused libraries where structural variations are systematically planned to probe interactions with biological targets or to develop new synthetic methodologies.
Application as Chemical Probes or Building Blocks in Organic Synthesis
The utility of this compound extends to its role as a crucial building block in the synthesis of more elaborate chemical structures, including potential herbicides and other biologically active agents. Its inherent structure is often incorporated as a key fragment in larger molecules.
One of the most prominent applications is its use as a precursor for (1,3-benzodioxol-5-yloxy)acetic acid. This carboxylic acid is a pivotal intermediate in the synthesis of various compounds. For example, it can be coupled with different amines to generate a series of N-substituted amides. These amides have been explored for their biological activities. The synthesis of a series of (1,3-benzodioxol-5-yloxy)acetamides from the corresponding acid has been documented as a method to create novel compounds for screening purposes.
Furthermore, the acetonitrile moiety itself is a versatile functional group for constructing more complex heterocyclic systems. It can serve as a linchpin in multi-component reactions or as a precursor for iminoethers, amidines, and other nitrogen-containing functional groups that are valuable in medicinal chemistry and materials science.
The compound has been specifically identified as an intermediate in the synthesis of certain herbicides. In these synthetic pathways, the (1,3-benzodioxol-5-yloxy)acetyl group is assembled and then elaborated into the final active ingredient. This underscores the role of this compound as a foundational building block, providing a reliable and efficient route to a specific and desirable chemical scaffold.
The table below details specific synthetic applications of this compound as a building block.
| Starting Material | Key Reaction | Product Class | Example Application |
| This compound | Hydrolysis followed by amidation | N-substituted (1,3-benzodioxol-5-yloxy)acetamides | Synthesis of libraries for biological screening. |
| This compound | Intermediate formation | Herbicidal agents | Used as a key fragment in the multi-step synthesis of crop protection agents. |
| This compound | Nitrile modification | Tetrazoles, Amidines | Creation of complex heterocyclic structures for medicinal chemistry. |
Through these applications, this compound is established not merely as a simple chemical, but as a strategic tool for chemists to build molecular complexity and explore new frontiers in chemical synthesis.
Future Research Directions and Emerging Paradigms in 1,3 Benzodioxol 5 Yloxy Acetonitrile Research
Development of Chemo- and Regioselective Synthetic Methods
The selective functionalization of the (1,3-benzodioxol-5-yloxy)acetonitrile core is paramount for accessing a diverse range of derivatives. Future research will likely concentrate on overcoming the challenges associated with controlling reactivity at specific positions on the benzodioxole ring and the acetonitrile (B52724) side chain.
Current synthetic strategies often lead to mixtures of products, necessitating tedious purification steps. For instance, the acylation of 1,3-benzodioxole (B145889) can result in low selectivity due to the formation of by-products. mdpi.com The development of novel catalytic systems that can direct reactions to a specific site on the aromatic ring, avoiding cleavage of the methylenedioxy bridge, is a significant area of interest.
Key research objectives in this area include:
Site-Selective C-H Functionalization: Developing catalysts for the direct and selective introduction of functional groups at the C4, C6, and C7 positions of the benzodioxole ring.
Orthogonal Protecting Group Strategies: Designing methods to selectively deprotect and functionalize the hydroxyl groups of the underlying catechol structure without affecting the rest of the molecule.
Side-Chain Elaboration: Exploring new reactions to modify the acetonitrile group, such as controlled reductions, additions of nucleophiles, and cycloadditions, while preserving the integrity of the benzodioxole ring.
One promising approach involves the use of ortho-ester-substituted diaryliodonium salts, which have shown potential in regioselective arylocyclization reactions. beilstein-journals.org Adapting such methodologies to the this compound scaffold could provide a pathway to novel, selectively functionalized compounds.
Advanced Applications in Catalysis and Materials Chemistry (Purely Chemical Contexts)
The inherent structural motifs of this compound suggest its potential as a precursor for advanced materials and as a ligand in catalysis. The benzodioxole unit can be a source of bidentate ligands for metal coordination, while the nitrile group offers a handle for polymerization or surface functionalization.
In the realm of catalysis , research could focus on:
Ligand Synthesis: Designing and synthesizing novel chiral and achiral ligands derived from this compound for asymmetric catalysis and cross-coupling reactions. The electronic properties of the benzodioxole ring can be tuned to influence the catalytic activity of the metal center.
Organocatalysis: Investigating the potential of derivatives of this compound to act as organocatalysts, for example, in promoting aldol (B89426) or Michael reactions.
In materials chemistry , future directions may include:
Polymer Science: Utilizing the nitrile functionality for polymerization reactions, such as cyclotrimerization to form triazine-based polymers with potentially interesting thermal and electronic properties.
Functional Materials: Incorporating the benzodioxole scaffold into the structure of liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials. ambeed.com The rigid and planar nature of the benzodioxole ring system can impart desirable properties to these materials.
Mechanistic Understanding of Complex Rearrangements and Cyclizations
The this compound framework is susceptible to a variety of complex chemical transformations, including rearrangements and cyclizations. A thorough mechanistic understanding of these reactions is crucial for controlling product formation and designing novel synthetic pathways.
For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic systems. Computational studies, such as those employing Density Functional Theory (DFT), can be invaluable in elucidating the reaction pathways, transition states, and the factors governing chemo- and regioselectivity. ias.ac.in
Future research should aim to:
Investigate Reaction Mechanisms: Employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to unravel the mechanisms of key transformations.
Explore Novel Cyclization Strategies: Design and study new cyclization reactions that exploit the reactivity of both the benzodioxole ring and the acetonitrile side chain to access unique molecular architectures. For instance, intramolecular [3+2] cycloaddition reactions involving the nitrile oxide derived from the acetonitrile group could be explored.
Control Reaction Outcomes: Develop a predictive understanding of how reaction conditions (e.g., catalyst, solvent, temperature) influence the outcome of complex rearrangements and cyclizations, allowing for the selective synthesis of desired products.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and optimization of derivatives of this compound. soci.orgfu-berlin.dedntb.gov.ua These technologies enable precise control over reaction parameters, improved safety, and high-throughput screening of reaction conditions. ajinomoto.comyoutube.com
The benefits of integrating these technologies include:
Enhanced Safety: Flow reactors minimize the volume of hazardous reagents and intermediates at any given time, which is particularly important when working with potentially energetic compounds or reactions that require harsh conditions. ajinomoto.com
Improved Efficiency and Scalability: Continuous flow processes can often be more efficient and easier to scale up than traditional batch methods. mdpi.com They allow for better heat and mass transfer, leading to higher yields and purities. mdpi.com
High-Throughput Optimization: Automated platforms can rapidly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic routes. soci.org
Future work in this area could involve developing a fully automated system for the synthesis and purification of a library of this compound derivatives. d-nb.info This would involve the integration of flow reactors, online analytics (e.g., HPLC, MS), and purification modules, all controlled by a central software interface. fu-berlin.de
Design of Novel Chemical Entities Based on the Benzodioxole-Acetonitrile Scaffold
The this compound scaffold serves as a versatile starting point for the design and synthesis of novel chemical entities with diverse potential applications. By strategically modifying the core structure, researchers can explore new areas of chemical space and develop compounds with unique properties.
The benzodioxole moiety is a common feature in many biologically active compounds and natural products. researchgate.netnih.gov This suggests that derivatives of this compound could also exhibit interesting biological activities. For instance, related benzodioxole-containing compounds have been investigated as potential anticancer and antioxidant agents. najah.edu
Future design strategies could focus on:
Scaffold Hopping and Isosteric Replacement: Replacing the benzodioxole or acetonitrile moieties with other functional groups to explore structure-activity relationships and optimize properties.
Fragment-Based Design: Using the this compound scaffold as a core fragment and building upon it with other chemical functionalities to create more complex molecules.
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a diverse library of compounds based on the benzodioxole-acetonitrile scaffold for screening in various applications.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (1,3-benzodioxol-5-yloxy)acetonitrile and its derivatives in pharmaceutical research?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, where the benzodioxolyloxy group is introduced through etherification of acetonitrile derivatives. Key intermediates, such as (3S-trans)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride, are synthesized using selective 5-HT uptake inhibitors as pharmacological targets. Reaction optimization includes temperature control (20–80°C), solvent selection (e.g., acetonitrile or DMF), and purification via column chromatography .
Q. What analytical techniques are recommended for characterizing the purity of this compound in solution-phase studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a Waters UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) is effective. Mobile phases should combine acetonitrile:water (6:4 v/v) with 0.1% formic acid and 5 mM ammonium formate (Phase A) and isopropanol:acetonitrile (9:1 v/v) with the same additives (Phase B). Retention times and peak symmetry are critical metrics for purity assessment .
Q. What safety protocols should be implemented when handling this compound derivatives in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store at 0–6°C in airtight containers to prevent degradation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid disposal via aqueous systems; use approved chemical waste facilities .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : A two-level full factorial design (high/low variables) identifies critical factors (e.g., temperature, solvent ratio, catalyst loading). For example, spiking experiments with 0.9% NaCl simulate radiopharmaceutical matrices. Central point triplicates estimate experimental error, and response surface models predict optimal conditions (e.g., 40°C, 1:3 substrate ratio) .
Q. What methodological considerations are critical when resolving contradictory crystallographic data for this compound complexes?
- Methodological Answer : Validate structures using SHELXL for small-molecule refinement. Check for twinning with SHELXD and validate hydrogen bonding via PLATON. Discrepancies in bond lengths (>0.01 Å) or R-factor gaps (>5%) require re-refinement with anisotropic displacement parameters. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .
Q. How does mobile phase composition influence the chromatographic separation of this compound derivatives in reversed-phase HPLC?
- Methodological Answer : Acetonitrile content directly affects retention time and resolution. A 6:4 acetonitrile:water ratio (Phase A) elutes polar metabolites, while a 9:1 isopropanol:acetonitrile ratio (Phase B) resolves hydrophobic derivatives. Formic acid (0.1%) enhances peak symmetry by suppressing ionization. Optimize gradient elution (10–90% Phase B over 15 minutes) for baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
